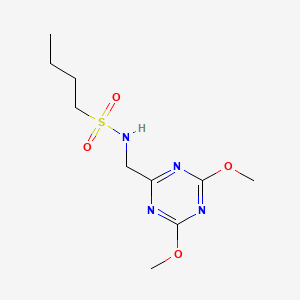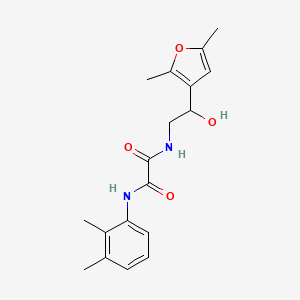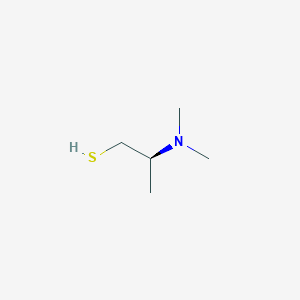![molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7](/img/structure/B2599032.png)
O-[(2-methoxyphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-[(2-methoxyphenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 161146-52-7 . Its IUPAC name is 1-[(aminooxy)methyl]-2-methoxybenzene . It has a molecular weight of 153.18 .
Molecular Structure Analysis
The InChI code for “O-[(2-methoxyphenyl)methyl]hydroxylamine” is 1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3 . This indicates that the compound has a molecular formula of C8H11NO2 .Physical And Chemical Properties Analysis
“O-[(2-methoxyphenyl)methyl]hydroxylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Metabolism and Genotoxicity Studies
O-[(2-methoxyphenyl)methyl]hydroxylamine has been studied in the context of human and rat liver metabolism. It's identified as a metabolite of industrial pollutants and bladder carcinogens like 2-methoxyaniline (o-anisidine) and 2-methoxynitrobenzene (o-nitroanisole). Research shows its role in genotoxicity, forming deoxyguanosine adducts in DNA and undergoing metabolism by hepatic microsomal enzymes. These studies highlight the enzyme CYP3A4, among others, as key in its metabolism to o-anisidine, a parent carcinogen (Naiman et al., 2010).
Molecular Interaction and Mutagenic Potential
The interaction of O-[(2-methoxyphenyl)methyl]hydroxylamine with nucleosides like adenosine and cytidine has been explored. This compound can substitute a methoxyamino group for the amino group of these nucleosides, leading to molecular changes and potential mutagenic effects. The reaction of this compound with adenosine, for example, is slow but comparable to reactions with other similar compounds, indicating its potential impact on tautomeric equilibrium and transcription processes (Singer & Spengler, 1982).
DNA Adduct Formation
Studies have demonstrated the formation of DNA adducts by O-[(2-methoxyphenyl)methyl]hydroxylamine, particularly in the urinary bladder. These adducts are products of nitrenium/carbenium ions generated from this compound, highlighting its role in the genotoxicity associated with environmental pollutants like o-anisidine. The persistence of these adducts in various organs, especially the bladder, underscores their potential carcinogenic impact (Naiman et al., 2012).
Enzyme Inhibition and Pharmacological Effects
The compound has been studied for its potential pharmacological effects, including its action as a monoamine oxidase inhibitor. This activity is crucial in understanding its effects on neurotransmitter regulation, which can have broad implications in neuroscience and pharmacology (Ferguson & Keller, 1975).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
O-[(2-methoxyphenyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGDPODQAPHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(2-methoxyphenyl)methyl]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2598949.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598951.png)
![Potassium;(2,2-difluorospiro[3.3]heptan-6-yl)-trifluoroboranuide](/img/structure/B2598953.png)


![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2598958.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2598960.png)
![Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2598961.png)

![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)
![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)
![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)